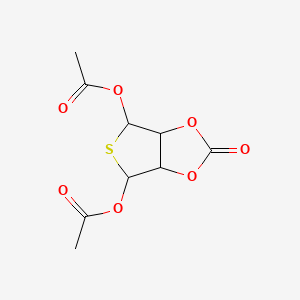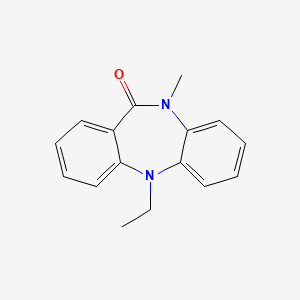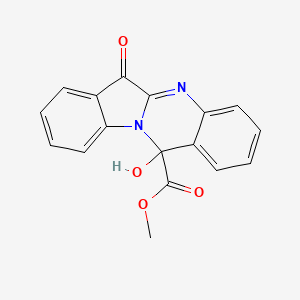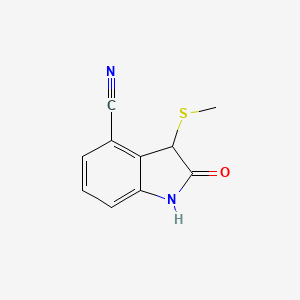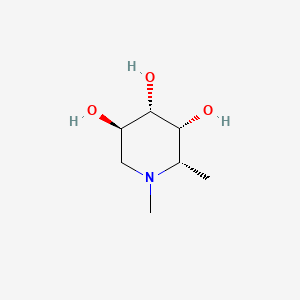
Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Morpholino-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine. It is structurally characterized by the replacement of the hydroxyl groups at the 2’ and 3’ positions of the ribose moiety with hydrogen atoms, and the addition of a morpholino group at the 2’ position. This compound is known for its potent inhibitory effects on viral replication, particularly in the context of human immunodeficiency virus (HIV).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-2’,3’-dideoxyadenosine typically involves the following steps:
Protection of the Adenine Base: The adenine base is protected to prevent unwanted reactions during subsequent steps.
Formation of the Morpholino Group: The morpholino group is introduced at the 2’ position of the ribose moiety through a nucleophilic substitution reaction.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are replaced with hydrogen atoms using a radical deoxygenation reaction. This step often involves the use of xanthate intermediates and radical initiators such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of 2’-Morpholino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and environmentally friendly reagents to ensure high yield and purity.
Types of Reactions:
Oxidation: 2’-Morpholino-2’,3’-dideoxyadenosine can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Analogs: Products formed from reduction reactions.
Substituted Analogs: Products formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2’-Morpholino-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving adenylyl cyclase inhibition and cAMP pool modulation.
Medicine: Investigated for its antiviral properties, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2’-Morpholino-2’,3’-dideoxyadenosine involves its conversion to the active triphosphate form within cells. This active form inhibits the viral reverse transcriptase enzyme by competing with natural nucleotides, thereby preventing the synthesis of viral DNA. The compound also inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent modulation of various cellular processes.
Comparación Con Compuestos Similares
2’,3’-Dideoxyadenosine: Lacks the morpholino group but shares the deoxygenated ribose moiety.
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine: A deamination product of 2’,3’-dideoxyadenosine with similar biological activity.
Uniqueness: 2’-Morpholino-2’,3’-dideoxyadenosine is unique due to the presence of the morpholino group, which enhances its stability and bioavailability. This structural modification also allows for specific interactions with molecular targets, making it a valuable compound in antiviral research.
Propiedades
Número CAS |
134934-52-4 |
|---|---|
Fórmula molecular |
C14H20N6O3 |
Peso molecular |
320.35 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-morpholin-4-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C14H20N6O3/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)23-14)19-1-3-22-4-2-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1 |
Clave InChI |
DTKXMMADBGEPJJ-IMSIIYSGSA-N |
SMILES isomérico |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
SMILES canónico |
C1COCCN1C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


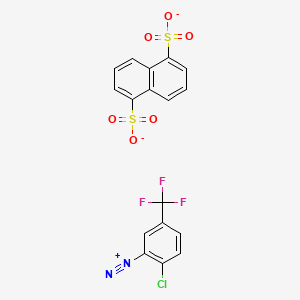



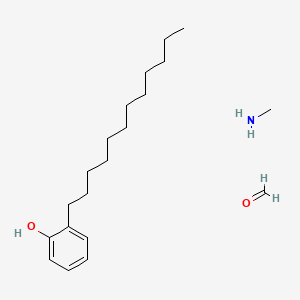
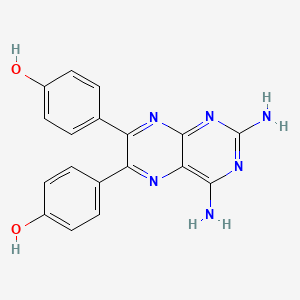
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
